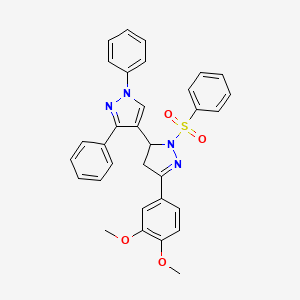

2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a synthetic compound belonging to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound has garnered interest due to its potential biological and pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or a base like sodium hydroxide, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can convert the compound into a more reduced state, potentially altering its biological activity.

Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated pyrazoline compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of bipyrazole derivatives in cancer treatment. The compound has shown promising cytotoxic activity against several cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, compounds structurally related to 2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole exhibited IC50 values below 100 μM against these cell lines, indicating significant anticancer potential .

2. Antiviral Properties

Research has indicated that bipyrazole derivatives may possess antiviral properties. A study focusing on related compounds demonstrated their effectiveness against RNA viruses, suggesting that modifications to the bipyrazole structure could enhance its antiviral activity. This positions the compound as a candidate for further exploration in antiviral drug development .

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in cancer progression and viral replication is under investigation. Preliminary results suggest that it may act as an inhibitor of certain kinases and proteases crucial for tumor growth and viral life cycles. This mechanism of action could provide a dual therapeutic approach in treating cancers and viral infections .

Material Science Applications

1. Organic Electronics

The unique electronic properties of bipyrazole compounds make them suitable candidates for applications in organic electronics. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown improved efficiency and stability .

2. Photocatalysis

The compound's photochemical properties allow it to function as a photocatalyst in various organic reactions. Its application in facilitating chemical transformations under light irradiation is being explored, which could lead to more sustainable synthetic methodologies in organic chemistry .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observed Effect/Outcome |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Cytotoxicity against HCT-116, HeLa, MCF-7 cell lines |

| Antiviral Properties | Potential effectiveness against RNA viruses | |

| Enzyme Inhibition | Inhibition of kinases/proteases involved in tumor growth | |

| Material Science | Organic Electronics | Improved efficiency in OLEDs and OPVs |

| Photocatalysis | Facilitates organic reactions under light |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of a series of bipyrazole derivatives on cancer cell proliferation. The results indicated that the compound reduced cell viability significantly at concentrations ranging from 10 μM to 100 μM across various tested cancer cell lines. The mechanism was attributed to apoptosis induction through caspase activation pathways .

Case Study 2: Organic Electronics Application

Research on the integration of bipyrazole compounds into OLEDs revealed that devices incorporating these materials exhibited enhanced brightness and operational stability compared to traditional materials. The findings suggest that the unique electronic properties of bipyrazoles contribute positively to device performance .

Wirkmechanismus

The mechanism of action of 2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives with varying substituents on the ring structure. Examples include:

- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide

- 1-(4-ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline.

Uniqueness

What sets 2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole apart is its specific combination of functional groups, which confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

The compound 2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole is a synthetic derivative that has garnered interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the bipyrazole class and features a sulfonamide moiety, which is known for its biological significance. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of bipyrazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : In studies assessing the compound's effectiveness against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), it has demonstrated promising cytotoxicity with IC50 values in the low micromolar range. This suggests a strong potential for inducing apoptosis in these cells.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspases and disruption of mitochondrial membrane potential, leading to increased apoptotic cell populations in treated cultures .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. A detailed SAR analysis reveals:

- Substituent Effects : The introduction of different substituents on the bipyrazole core affects both potency and selectivity towards cancer cells. For example, variations in the aryl groups attached to the bipyrazole structure have been shown to modulate activity levels against specific cancer types .

Case Studies

Several studies have highlighted the efficacy of similar compounds within the bipyrazole class:

-

Study on Bipyrazole Derivatives :

- A series of bipyrazole derivatives were synthesized and evaluated for their anticancer properties. The most active compounds showed IC50 values below 50 μM against various human cancer cell lines.

- The study concluded that structural modifications significantly impacted anticancer efficacy, emphasizing the role of functional groups like methoxy and sulfonyl in enhancing biological activity .

- Comparative Analysis :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

4-[2-(benzenesulfonyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N4O4S/c1-39-30-19-18-24(20-31(30)40-2)28-21-29(36(33-28)41(37,38)26-16-10-5-11-17-26)27-22-35(25-14-8-4-9-15-25)34-32(27)23-12-6-3-7-13-23/h3-20,22,29H,21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAHVTNRCUNVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.